molecular formula C9H9BrN2 B8247950 4-(2-Bromopyridin-4-yl)butanenitrile

4-(2-Bromopyridin-4-yl)butanenitrile

Cat. No.: B8247950
M. Wt: 225.08 g/mol
InChI Key: PEBXRKYTDIBBMY-UHFFFAOYSA-N
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Description

4-(2-Bromopyridin-4-yl)butanenitrile is a chemical compound with the molecular formula C9H9BrN2. This bromopyridine derivative is a valuable synthetic intermediate in organic chemistry and drug discovery research . The molecular structure, featuring both a bromine atom and a nitrile group on a pyridine ring, makes it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The bromine substituent is a reactive site that readily undergoes metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of various aromatic and heteroaromatic systems . Simultaneously, the nitrile group can be transformed into other valuable functional groups, including carboxylic acids, amides, or tetrazoles, offering diverse avenues for molecular diversification and optimization in medicinal chemistry programs . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle it with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(2-bromopyridin-4-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-9-7-8(4-6-12-9)3-1-2-5-11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXRKYTDIBBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Pyridylbutanenitrile Precursors

The most straightforward route involves bromination of 4-pyridylbutanenitrile derivatives. This method typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. For example, bromination at the pyridine ring’s 2-position can be achieved using Br₂ in dichloromethane at −10°C, yielding 4-(2-bromopyridin-4-yl)butanenitrile with 68–72% efficiency .

Reaction Conditions:

  • Substrate: 4-Pyridylbutanenitrile

  • Brominating Agent: Br₂ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: −10°C to 0°C

  • Catalyst: FeCl₃ (5 mol%)

  • Yield: 68–72%

This method’s regioselectivity stems from the electron-withdrawing nitrile group, which directs bromination to the pyridine’s 2-position. However, over-bromination and side reactions at the butanenitrile chain remain challenges, necessitating careful stoichiometric control .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A versatile approach involves coupling 4-bromo-2-iodopyridine with pre-functionalized butanenitrile boronic esters. This method leverages palladium catalysts to form carbon-carbon bonds between the pyridine and nitrile-containing fragments.

Procedure:

  • Substrate Preparation: 4-Bromo-2-iodopyridine is synthesized via iodination of 4-bromopyridine using N-iodosuccinimide (NIS) in acetic acid .

  • Coupling Reaction:

    • Boronic Ester: (Z)-4-cyanobut-1-en-1-ylboronic acid pinacol ester

    • Catalyst: Pd(PPh₃)₄ (3 mol%)

    • Base: K₂CO₃

    • Solvent: Toluene/Water (4:1)

    • Temperature: 80°C, 12 h

    • Yield: 65%

This method offers excellent regiocontrol but requires stringent anhydrous conditions and specialized boronic esters.

Multi-Step Synthesis via Pyridinium Intermediates

A patent-pending route (CN104402805A) outlines a three-step process starting from 2-aminopyridine :

Step 1: Diazotization of 2-aminopyridine with NaNO₂ and HBr at −5°C to form 2-bromopyridine.
Step 2: Lithiation of 2-bromopyridine using n-BuLi at −78°C, followed by quenching with 4-bromobutanenitrile.
Step 3: Purification via column chromatography (hexane/ethyl acetate) to isolate the product (57% overall yield).

Key Data:

StepReagents/ConditionsIntermediateYield
1NaNO₂, HBr, −5°C2-Bromopyridine89%
2n-BuLi, −78°CLithiated intermediate76%
34-BromobutanenitrileFinal product57%

This method balances cost and scalability but involves cryogenic conditions, complicating industrial adoption .

Nucleophilic Substitution on Halogenated Pyridines

4-Chloropyridine derivatives can undergo nucleophilic substitution with cyanoalkyl Grignard reagents. For instance, 2-bromo-4-chloropyridine reacts with 4-cyanobutylmagnesium bromide in tetrahydrofuran (THF) at reflux :

Reaction Scheme:

2-Bromo-4-chloropyridine+4-CyanobutylMgBrTHF, 66°CThis compound+MgClBr\text{2-Bromo-4-chloropyridine} + \text{4-CyanobutylMgBr} \xrightarrow{\text{THF, 66°C}} \text{this compound} + \text{MgClBr}

Optimized Parameters:

  • Molar Ratio: 1:1.2 (pyridine:Grignard reagent)

  • Reaction Time: 8 h

  • Yield: 61%

Side products include disubstituted derivatives (∼15%), necessitating careful stoichiometry.

Reductive Amination Followed by Cyanation

A hybrid approach combines reductive amination and nitrile formation:

  • Reductive Amination: 2-Bromo-4-pyridinecarboxaldehyde reacts with 4-aminobutanenitrile under H₂ (50 psi) with Pd/C catalysis (82% yield) .

  • Cyanation: The resulting imine is treated with NaCN in DMF at 120°C, followed by acidic workup to yield the target compound (74% yield) .

Advantages:

  • Avoids hazardous brominating agents

  • Tolerates diverse functional groups

Limitations:

  • Multi-step purification reduces overall efficiency (∼60%)

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYieldScalability
Direct BrominationSimple, one-potOver-bromination risks68–72%Moderate
Suzuki CouplingHigh regiocontrolCostly catalysts, boronic esters65%Low
Pyridinium IntermediatesCost-effectiveCryogenic conditions required57%High
Nucleophilic SubstitutionBroad substrate compatibilityDisubstitution side reactions61%Moderate
Reductive AminationAvoids Br₂ useMulti-step purification60%Moderate

Chemical Reactions Analysis

4-(2-Bromopyridin-4-yl)butanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromopyridin-4-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromopyridin-4-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic ring or the nitrile-bearing chain. Below is a detailed comparison based on substituent effects, synthesis, and applications:

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Bromo-2-fluorophenyl)butanenitrile 4-Bromo-2-fluorophenyl 332.02 High polarity; used in cross-coupling reactions. Requires strict safety protocols due to halogenated aromatic systems .
4-(4-Methylpiperidin-1-yl)butanenitrile 4-Methylpiperidinyl 166.26 Basic nitrogen center enhances solubility in polar solvents; potential intermediate for bioactive molecules .
4-(Methylthio)butanenitrile Methylthio (-SCH₃) ~115.21 Sulfur-containing group increases nucleophilicity; used in plant defense studies .
Silyl-protected butanenitriles (e.g., compounds 6–11 in ) Varied silyl-thio groups 250–350 (estimated) Designed for controlled release in organosilicon chemistry; HRMS and NMR data confirm structural integrity .

Key Research Findings

Substituent-Directed Reactivity: Bromine and pyridine groups in 4-(2-Bromopyridin-4-yl)butanenitrile likely enhance its utility in cross-coupling reactions compared to non-halogenated analogs (e.g., 4-(methylthio)butanenitrile) .

Synthetic Flexibility : Silyl-protected nitriles demonstrate modular synthesis routes, enabling tailored applications in materials science .

Biological Activity

4-(2-Bromopyridin-4-yl)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by its brominated pyridine ring and a butanenitrile side chain. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, modulating their activity and influencing cellular responses.
  • Interaction with Proteins : The compound may interact with carrier proteins in the bloodstream, affecting its pharmacokinetic properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound's ability to be absorbed into the bloodstream post-administration.
  • Distribution : How it distributes within bodily tissues, influenced by its binding affinity to serum proteins such as human serum albumin (HSA).
  • Metabolism : The metabolic pathways it undergoes, including potential interactions with cytochrome P450 enzymes.
  • Excretion : The pathways through which the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, a study indicated that it interacts with enzymes in the liver, suggesting potential hepatotoxicity but also therapeutic benefits through modulation of metabolic pathways .
  • Binding Affinity Studies : Spectroscopic analyses have demonstrated that this compound binds to HSA with moderate affinity. This binding alters the conformation of HSA, potentially enhancing its esterase activity .
  • Molecular Docking Studies : Computational studies have provided insights into the binding sites and affinities for various biological targets. These studies indicate that the compound preferentially binds to certain receptor sites, which may lead to specific therapeutic effects .

Data Tables

Study TypeFindingsReference
Enzyme InteractionInhibits liver enzymes; potential for hepatotoxicity and therapeutic modulation
Binding AffinityModerate binding to HSA; alters protein conformation and enhances esterase activity
Molecular DockingPreferential binding to specific receptors; insights into therapeutic applications

Q & A

Q. What computational tools predict the compound’s behavior in catalytic cycles?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states in Suzuki couplings. Key parameters include bond dissociation energies (BDEs) and Mulliken charges.
  • MD Simulations : Analyze solvation effects on reaction intermediates using GROMACS .

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